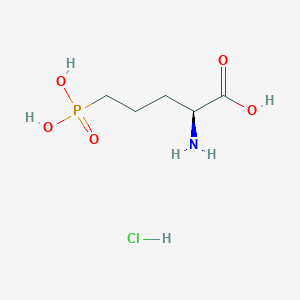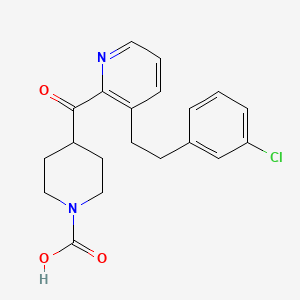
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid is a complex organic compound that features a piperidine ring, a picolinoyl group, and a chlorophenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picolinoyl Group: This can be achieved by reacting picolinic acid with an appropriate chlorinating agent to form picolinoyl chloride.
Attachment of the Chlorophenethyl Group: The picolinoyl chloride is then reacted with 3-chlorophenethylamine under basic conditions to form the intermediate 3-(3-chlorophenethyl)picolinoyl chloride.
Formation of the Piperidine Ring: The intermediate is then reacted with piperidine-1-carboxylic acid under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-1-carboxylic acid and its derivatives share structural similarities.
Picolinoyl Compounds: Compounds containing the picolinoyl group, such as picolinic acid derivatives.
Chlorophenethyl Compounds: Compounds like 3-chlorophenethylamine and its derivatives.
Uniqueness
4-(3-(3-Chlorophenethyl)picolinoyl)piperidine-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities
Properties
Molecular Formula |
C20H21ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
4-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-5-1-3-14(13-17)6-7-15-4-2-10-22-18(15)19(24)16-8-11-23(12-9-16)20(25)26/h1-5,10,13,16H,6-9,11-12H2,(H,25,26) |
InChI Key |
JFVOJRUOMYKLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
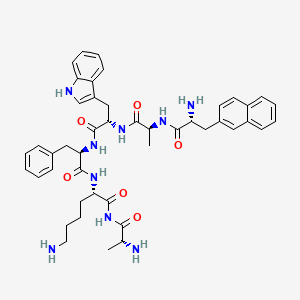
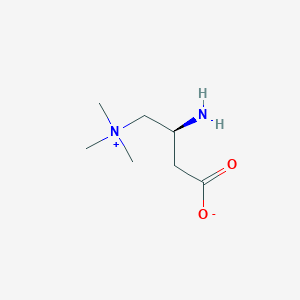
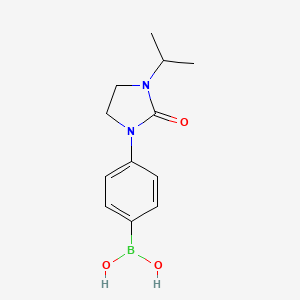
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
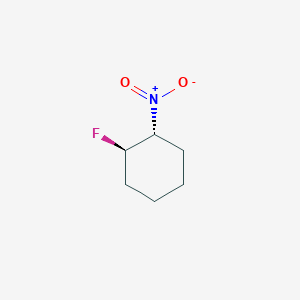
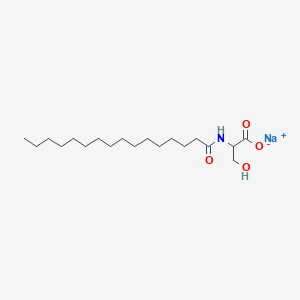
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)

![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
